(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Overview
Description
The compound “(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole and its derivatives has been a topic of interest in recent years due to their wide range of applications .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse and complex. The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Chemical Inhibitors in Drug Metabolism
One significant application of (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride, and related compounds, lies in its role as chemical inhibitors in the study of drug metabolism. The evaluation of Cytochrome P450 (CYP) isoforms' contribution to drug metabolism is crucial for predicting drug-drug interactions. Selective chemical inhibitors, including imidazole derivatives, are utilized in vitro to understand the specific CYP isoforms involved in the metabolism of various drugs. This understanding helps in deciphering the potential interactions and optimizing therapeutic strategies (Khojasteh et al., 2011).
Antitumor Activity
Imidazole derivatives have been extensively reviewed for their antitumor activities. These compounds, including this compound, demonstrate promising applications in the search for new antitumor drugs. Their structures are pivotal in synthesizing compounds with varied biological properties, contributing significantly to oncological research and offering potential pathways for developing novel cancer therapies (Iradyan et al., 2009).
Antimicrobial Activities
The antimicrobial properties of imidazole and its derivatives, including this compound, have been a focal point of research. These compounds are key ingredients in the synthesis of anti-fungal drugs and bactericides. Their effectiveness against a range of microbial pathogens underscores their importance in pharmaceuticals, highlighting the role of imidazole compounds in developing treatments against infectious diseases (Review, 2022).
Catalyst Development
Significant research has been directed towards developing heterogeneous catalysts for chemical reactions, including the dehydration of methanol to dimethyl ether (DME), a clean fuel. Imidazole derivatives, by virtue of their structural properties, play a critical role in the development of effective catalysts. These efforts aim to optimize the conversion processes, making them more efficient and environmentally friendly (Bateni & Able, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on these compounds . Future research will likely focus on the synthesis of novel imidazole derivatives and the exploration of their potential applications in various fields .
Properties
IUPAC Name |
(2,3-dimethylimidazol-4-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-8-4-6(3-7)9(5)2;;/h4H,3,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYVLALOOKWLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.